Ppo-IN-4

PPO Inhibition IC50 Enzyme Assay

Replicating herbicide efficacy across PPO inhibitor chemotypes is challenging due to divergent binding kinetics and crop safety profiles. Ppo-IN-4 (compound 2i), a phenylpyrazole PPO inhibitor, overcomes this with a defined dual-interaction binding mode (ARG-98 hydrogen bonds; PHE-392 π-π stacking). • IC50 and greenhouse efficacy benchmarked against pyraflufen-ethyl. • High wheat tolerance at 300 g ai/ha. • Ideal for SAR campaigns and cross-species selectivity studies. Supplied with full analytical documentation for reproducible results.

Molecular Formula C18H17N3O2S
Molecular Weight 339.4 g/mol
Cat. No. B12377511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpo-IN-4
Molecular FormulaC18H17N3O2S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)ON=C(C)C2=CC=C(C=C2)C3=CN(N=C3)C
InChIInChI=1S/C18H17N3O2S/c1-12-4-9-17(24-12)18(22)23-20-13(2)14-5-7-15(8-6-14)16-10-19-21(3)11-16/h4-11H,1-3H3/b20-13+
InChIKeyJIOPEGRZSUQSDP-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ppo-IN-4: Baseline Identity as a PPO Inhibitor


Ppo-IN-4, designated as compound 2i in the primary literature, is a synthetic phenylpyrazole derivative that functions as a potent inhibitor of protoporphyrinogen oxidase (PPO; EC 1.3.3.4) [1]. PPO inhibition is a well-validated mode of action for herbicides, characterized by high efficiency and low environmental impact [1]. Ppo-IN-4 has been identified as a lead candidate for pre-emergence and post-emergence weed control in specific cereal crops, including wheat, corn, and rice [1].

Ppo-IN-4: Irreplaceability vs. Generic PPO Inhibitors


PPO inhibitors as a class exhibit diverse chemical structures and selectivity profiles; their performance is not interchangeable. While compounds like pyraflufen-ethyl, flumioxazin, and sulfentrazone all target PPO, they differ significantly in binding kinetics, metabolic stability, and crucially, crop safety windows [1]. Ppo-IN-4 (2i) represents a specific phenylpyrazole chemotype with a distinct binding mode to the PPO active site [1]. Substituting Ppo-IN-4 with an off-the-shelf PPO inhibitor for research or development would invalidate any attempt to replicate the precise herbicidal efficacy and crop safety profile documented for this specific compound, as demonstrated by the quantitative evidence below.

Ppo-IN-4: Quantitative Differentiation Evidence


PPO Inhibition Potency vs. Pyraflufen-ethyl

Ppo-IN-4 (2i) demonstrates enzyme inhibition potency that is directly comparable to the commercial PPO inhibitor pyraflufen-ethyl. In a head-to-head in vitro PPO enzyme activity assay, Ppo-IN-4 achieved an IC50 value that was not statistically differentiated from pyraflufen-ethyl [1]. This equivalence was a key criterion for its selection as a lead candidate among a library of 30 novel phenylpyrazole derivatives [1].

PPO Inhibition IC50 Enzyme Assay Herbicide Discovery

Greenhouse Herbicidal Efficacy vs. Pyraflufen-ethyl

Ppo-IN-4's in vivo efficacy was validated in greenhouse trials, demonstrating herbicidal effects comparable to pyraflufen-ethyl against a panel of target weeds [1]. This comparative assessment confirmed that the compound's enzyme-level potency translates effectively to whole-plant bioactivity, a critical validation step for herbicide development [1].

Herbicidal Activity Greenhouse Trial Weed Control Pyraflufen-ethyl

Wheat Tolerance vs. Pyraflufen-ethyl

A critical differentiator for Ppo-IN-4 is its documented crop safety profile. At an application rate of 300 g of active ingredient per hectare, gramineous crops including wheat, corn, and rice exhibited tolerance to Ppo-IN-4, with wheat showing a high level of tolerance [1]. This safety margin was explicitly characterized as equivalent to that of pyraflufen-ethyl under the same experimental conditions [1].

Crop Safety Selectivity Tolerance Wheat Herbicide

Distinct PPO Binding Mode

Ppo-IN-4 (2i) engages the PPO enzyme active site through a specific interaction network: it forms two hydrogen bonds with the ARG-98 amino acid residue and participates in two π-π stacking interactions with the PHE-392 residue [1]. This binding mode was identified through molecular docking studies and is hypothesized to contribute to the compound's observed superior herbicidal activity relative to pyraflufen-ethyl [1].

Molecular Docking Binding Mode Structure-Activity Relationship PPO

Human PPO Inhibition & Cross-Species Selectivity

As a class-level inference, the inhibition of human PPO is a critical off-target liability for herbicides. Data from the BindingDB database indicates that Ppo-IN-4 exhibits a Ki value of 1.58 μM against recombinant human PPO [1]. While a direct comparator value for pyraflufen-ethyl under the exact same assay conditions is not available in this dataset, this Ki provides a quantitative benchmark for assessing potential mammalian toxicity, which is a crucial parameter in herbicide development [1].

Selectivity Human PPO Ki Safety

Ppo-IN-4: Key Application Scenarios


Weed Control in Wheat, Corn, and Rice

Ppo-IN-4 is ideally suited for greenhouse and field trial research programs focused on developing selective herbicides for gramineous crops. Its demonstrated efficacy comparable to pyraflufen-ethyl [1] and its high tolerance in wheat at 300 g ai/ha [1] make it a strong candidate for integrated weed management studies in these staple cereal systems [1].

SAR Studies for Phenylpyrazole PPO Inhibitors

As a lead compound with a well-defined binding mode [1], Ppo-IN-4 serves as an excellent molecular template for SAR campaigns. Its dual interaction with ARG-98 (hydrogen bonds) and PHE-392 (π-π stacking) [1] provides a rational starting point for medicinal chemistry efforts aimed at optimizing potency, crop safety, or physicochemical properties of next-generation PPO herbicides [1].

Benchmarking vs. Pyraflufen-ethyl

Given that its enzyme-level IC50 and greenhouse efficacy were directly benchmarked against pyraflufen-ethyl [1], Ppo-IN-4 is a valuable tool for comparative mode-of-action studies. Researchers can use it as a chemical probe to investigate differential binding kinetics, resistance mechanisms, or metabolic pathways compared to established commercial PPO herbicides.

Mammalian Toxicity & Off-Target Profiling

The known Ki value for human PPO (1.58 μM) [2] makes Ppo-IN-4 a useful compound for studies investigating the cross-species selectivity of PPO inhibitors. It can be employed in cell-based or in vivo toxicology assays to understand the relationship between enzyme inhibition and adverse effects in mammals, a critical step in the safety assessment of new herbicidal candidates.

Technical Documentation Hub

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37 linked technical documents
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